Lorbamate
Overview
Description
Lorbamate is an organic compound with the molecular formula C12H22N2O4. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its characteristic amino acid ester chemical structure. It is commonly used in medicine, particularly as a cholinesterase inhibitor, and has applications in treating neurological diseases such as Alzheimer’s disease and multiple sclerosis .
Scientific Research Applications
Lorbamate has a wide range of scientific research applications:
Chemistry: this compound is used in the synthesis of various chemical compounds and as a reagent in organic chemistry.
Biology: It is studied for its effects on biological systems, particularly its role as a cholinesterase inhibitor.
Medicine: this compound is investigated for its potential therapeutic applications in treating neurological diseases.
Industry: It has applications in the development of pharmaceuticals and other chemical products.
Future Directions
Mechanism of Action
Target of Action
Lorbamate is a carbamate that has been studied for use as a skeletal muscle relaxer and tranquilizer . It primarily targets the GABA-A receptors , which play a crucial role in inhibitory neurotransmission in the central nervous system. By modulating these receptors, this compound can influence neuronal excitability and produce muscle relaxation.
Mode of Action
This compound acts as an agonist at the GABA-A receptors . This means it binds to these receptors and enhances their activity. The activation of GABA-A receptors typically leads to an influx of chloride ions into the neuron, which makes the neuron less excitable and thus results in a calming effect on the nervous system.
Result of Action
The activation of GABA-A receptors by this compound leads to a decrease in neuronal excitability. This can result in muscle relaxation and a reduction in muscle spasms . It may also produce sedative effects, given the role of GABA-A receptors in regulating sleep and mood.
Preparation Methods
Lorbamate is typically synthesized by reacting the corresponding esterification reagent with the corresponding choline molecule under suitable reaction conditions. The specific steps include mixing the compounds, heating the reaction system, controlling the reaction time and temperature, and finally obtaining a product with higher purity through separation and purification . Industrial production methods may involve large-scale reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Lorbamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Comparison with Similar Compounds
Lorbamate belongs to the carbamate family and is similar to other compounds such as Nisobamate and Tybamate. this compound is unique in its specific molecular structure and its particular applications as a cholinesterase inhibitor and GABA-A receptor agonist. The comparison highlights its distinctiveness in terms of its chemical properties and therapeutic potential .
Similar compounds include:
- Nisobamate
- Tybamate
This compound’s unique structure and mechanism of action make it a valuable compound in both scientific research and medical applications.
Properties
IUPAC Name |
[2-(carbamoyloxymethyl)-2-methylpentyl] N-cyclopropylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-3-6-12(2,7-17-10(13)15)8-18-11(16)14-9-4-5-9/h9H,3-8H2,1-2H3,(H2,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEUWWFEEPASRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046246 | |
Record name | Lorbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24353-88-6 | |
Record name | 2-[[(Aminocarbonyl)oxy]methyl]-2-methylpentyl N-cyclopropylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24353-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lorbamate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024353886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LORBAMATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lorbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-2-PROPYL-1,3-PROPANEDIOL CARBAMATE CYCLOPROPYLCARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LORBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J719A09W1G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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